m-PEG11-OH
Description
Contextualization within Polyethylene (B3416737) Glycol Ether Chemistry
Polyethylene glycol (PEG) ethers are a major class of polyether compounds derived from the polymerization of ethylene (B1197577) oxide. nih.gov These synthetic polymers are known for their water solubility and biocompatibility. nih.govwikipedia.org The general structure of a PEG is expressed as H−(O−CH2−CH2)n−OH, where 'n' represents the number of repeating ethylene oxide units. wikipedia.org The properties of PEGs, such as their physical state—ranging from viscous liquids for lower molecular weights to waxy solids for higher molecular weights—are dependent on the chain length. nih.gov
PEG ethers are derivatives where one or both of the terminal hydroxyl groups of the PEG chain are modified. ontosight.ai Undecaethylene glycol monomethyl ether is a monofunctional methyl ether of PEG, often abbreviated as mPEG. wikipedia.org In this specific molecule, one terminus is a methoxy (B1213986) group (-OCH3), while the other remains a reactive hydroxyl group (-OH). This "end-capping" with a methyl group renders the molecule less reactive on one end, which is a crucial feature for many of its applications in chemical synthesis and bioconjugation.
These compounds are part of a broader category of nonionic surfactants, possessing both a hydrophilic (the PEG chain) and a hydrophobic (the alkyl or other non-polar group) component. ontosight.aiontosight.ai This amphiphilic nature allows them to be effective in a variety of applications, including as emulsifiers, solubilizers, and dispersing agents. ontosight.aiatamanchemicals.com
| Property | Value | Source |
| Molecular Formula | C23H48O12 | smolecule.comnih.gov |
| Molecular Weight | 516.6 g/mol | smolecule.com |
| Appearance | Clear, colorless liquid | smolecule.com |
| Solubility | Soluble in water | smolecule.com |
Significance in Contemporary Scientific Disciplines
The unique structure of undecaethylene glycol monomethyl ether makes it a critical component in several areas of modern research, particularly in nanotechnology and pharmaceutical sciences. Its significance lies primarily in its function as a hydrophilic linker and a surface functionalization agent.
Nanotechnology and Surface Functionalization: In nanotechnology, undecaethylene glycol monomethyl ether is employed as a "stealth coating" agent for nanoparticle systems. smolecule.com When attached to the surface of nanoparticles, the long, flexible, and hydrophilic PEG chain forms a hydrated polymer layer. This layer acts as a physical shield that prevents opsonization—the process where plasma proteins bind to the surface of foreign particles, marking them for clearance by the immune system. smolecule.com By creating this protective hydrophilic barrier, the circulation time of nanoparticles in the body can be significantly extended, which is a critical factor for applications in targeted drug delivery and medical imaging. Research indicates that this hydrophilic shielding can substantially reduce protein adsorption compared to uncoated nanoparticles. smolecule.com
Pharmaceutical Research and Drug Delivery: The compound plays a vital role in the design of advanced drug delivery systems. Its ability to self-assemble into spherical structures known as micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and stability in aqueous environments. smolecule.com
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQSWKLHABGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Undecaethylene Glycol Monomethyl Ether
Established Synthetic Pathways
Traditional methods for synthesizing polyethylene (B3416737) glycol monomethyl ethers (mPEGs), including the undecaethylene glycol derivative, primarily rely on two core approaches: the direct polymerization of ethylene (B1197577) oxide or the post-polymerization modification of a polyethylene glycol chain.
The most common industrial method for producing mPEGs is the base-catalyzed, anionic ring-opening polymerization of ethylene oxide. acs.orgatamanchemicals.comgoogle.com This process is initiated by a nucleophile, in this case, the methoxide (B1231860) anion, which is typically generated from methanol (B129727) in the presence of a basic catalyst like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide. google.com
The reaction proceeds as follows:
Initiation: The catalyst deprotonates methanol to form the methoxide initiator.
Propagation: The methoxide anion performs a nucleophilic attack on the carbon atom of the ethylene oxide ring, causing it to open. This creates a new alkoxide, which can then attack another ethylene oxide monomer. This step repeats, extending the oligoether chain. acs.org
Termination: The reaction is typically terminated by the addition of a proton source, such as an acid, which neutralizes the active alkoxide end-group to a hydroxyl group.
The chain length of the resulting polymers is dependent on the molar ratio of the ethylene oxide monomer to the methanol initiator. atamanchemicals.com A significant drawback of this approach is the resulting polydispersity; the product is not a single compound but rather a mixture of mPEG chains of varying lengths, with the average length determined by the reaction stoichiometry. researchgate.net This distribution, often described by the Polydispersity Index (PDI), necessitates extensive purification to isolate a specific oligomer like the undecaethylene glycol monomethyl ether.
An alternative established pathway involves starting with a pre-formed, monodisperse undecaethylene glycol and selectively methylating one of its terminal hydroxyl groups. This method leverages the Williamson ether synthesis.
The process typically involves:
Deprotonation of one terminal hydroxyl group of undecaethylene glycol using a strong base, such as sodium hydride (NaH), to form an alkoxide.
Nucleophilic substitution, where the newly formed alkoxide attacks a methylating agent, such as iodomethane (B122720) (methyl iodide) or dimethyl sulfate. zhougroup.org
This technique can provide a high yield of the desired monomethyl ether, especially when starting with a pure, monodisperse diol. However, challenges include achieving selective mono-methylation versus di-methylation and the need to first obtain or synthesize the monodisperse undecaethylene glycol starting material.
Functionalization and Derivatization for Specific Research Applications
The terminal hydroxyl group of undecaethylene glycol monomethyl ether is a key site for chemical modification, allowing the molecule to be conjugated to other molecules or materials. This functionalization is crucial for its use in biomedical research, nanotechnology, and materials science. The methyl ether on the other end serves as a protecting group, preventing unwanted cross-linking or dimerization.
Common derivatization strategies include:
Tosylation: The hydroxyl group can be readily converted to a p-toluenesulfonate (tosylate) by reacting it with tosyl chloride (TsCl) in the presence of a base. rsc.org The tosyl group is an excellent leaving group, making the resulting molecule a versatile intermediate for nucleophilic substitution reactions to introduce other functionalities like azides, thiols, or amines. rsc.org
Conversion to Amines: The hydroxyl group can be converted to a primary amine. This can be achieved through various methods, such as converting it to an azide (B81097) followed by reduction, or through direct amination protocols. researchgate.net The resulting amine-terminated mPEG is widely used for conjugation to biomolecules containing carboxylic acids.
Esterification and Carbamate (B1207046) Formation: The hydroxyl group can react with activated carboxylic acids (like NHS esters) or isocyanates to form ester or carbamate linkages, respectively. This allows for the attachment of a wide range of functional moieties, including fluorescent dyes, biotin, or drug molecules. researchgate.net
Conversion to Maleimides: The hydroxyl group can be derivatized to a maleimide (B117702) functionality. Maleimide-terminated mPEGs are particularly useful for their specific reactivity towards thiol groups found in cysteine residues of proteins, enabling site-specific bioconjugation.
Table 3: Common Functional Derivatives of Undecaethylene Glycol Monomethyl Ether
| Functional Group | Reagent/Method | Key Application | Reference |
| Tosylate (-OTs) | Tosyl Chloride (TsCl) | Intermediate for further functionalization | rsc.org |
| Azide (-N₃) | Tosylation followed by NaN₃ | "Click" chemistry, reduction to amine | zhougroup.org |
| Amine (-NH₂) | Reduction of azide; direct amination | Bioconjugation to carboxyl groups | researchgate.net |
| Maleimide | Multi-step synthesis from -OH | Site-specific conjugation to thiols (cysteines) | sigmaaldrich.com |
| Thiol (-SH) | Tosylation followed by NaSH | Conjugation to maleimides, gold surfaces | sigmaaldrich.com |
Heterobifunctional Polyethylene Glycol Derivatives
The transformation of undecaethylene glycol monomethyl ether into heterobifunctional derivatives is a key strategy for its use in bioconjugation. Heterobifunctional PEGs possess two different reactive functional groups at their termini, allowing for the sequential and controlled conjugation to different molecules. The synthesis of these derivatives from the monofunctional undecaethylene glycol monomethyl ether typically involves a series of chemical modifications to the terminal hydroxyl group.
A common approach begins with the activation of the terminal hydroxyl group, often by converting it into a better leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution with a variety of reagents to introduce the first functional group. To create a heterobifunctional molecule, the other terminus (the methyl ether group) must remain inert during these reactions. The true heterobifunctional derivatization would start from a symmetric undecaethylene glycol, where one hydroxyl is protected, the other is functionalized, the protection is removed, and the second hydroxyl is functionalized with a different group. However, starting with the monomethyl ether allows for the introduction of a functional group at the hydroxyl end.
For instance, to introduce an azide group, the tosylated undecaethylene glycol monomethyl ether can be reacted with sodium azide. The azide group is particularly useful as it can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for conjugation.
Alternatively, the terminal hydroxyl group can be converted to an amine. This can be achieved by first converting it to a tosylate, followed by reaction with a protected amine source like potassium phthalimide (B116566) and subsequent deprotection. The resulting amino group is reactive towards activated esters, isothiocyanates, and other electrophiles, enabling conjugation to proteins and other biomolecules.
The table below summarizes some of the potential heterobifunctional derivatives that can be synthesized from undecaethylene glycol, showcasing the versatility of this molecule. While the following table outlines general strategies for creating heterobifunctional PEGs, specific examples starting with undecaethylene glycol monomethyl ether are not extensively documented in publicly available literature. The synthetic routes are based on established methods for PEG modification. mdpi.comgoogle.comnih.gov
| Derivative Name | Functional Group 1 | Functional Group 2 | Potential Synthetic Route | Key Application |
| Azido-undecaethylene glycol-monomethyl ether | Azide (-N₃) | Methyl Ether (-OCH₃) | Tosylation of the hydroxyl group followed by substitution with sodium azide. | Click chemistry conjugations. |
| Amino-undecaethylene glycol-monomethyl ether | Amine (-NH₂) | Methyl Ether (-OCH₃) | Tosylation, reaction with potassium phthalimide, and subsequent hydrazinolysis. | Amide bond formation with carboxylic acids or activated esters. |
| Thiol-undecaethylene glycol-monomethyl ether | Thiol (-SH) | Methyl Ether (-OCH₃) | Reaction of the tosylated precursor with sodium hydrosulfide. | Thiol-maleimide coupling, disulfide bond formation. |
| Carboxy-undecaethylene glycol-monomethyl ether | Carboxylic Acid (-COOH) | Methyl Ether (-OCH₃) | Oxidation of the terminal hydroxyl group. | Amide bond formation with amines via carbodiimide (B86325) chemistry. |
Conjugation with Biomolecules and Polymers
The conjugation of undecaethylene glycol monomethyl ether and its derivatives to biomolecules and polymers is a rapidly advancing field, driven by the desire to improve the therapeutic properties of drugs and create novel functional materials. The specific length of the undecaethylene glycol chain is particularly advantageous in applications such as antibody-drug conjugates (ADCs). smolecule.com
Beyond ADCs, undecaethylene glycol monomethyl ether is utilized in other areas of biological research. Its properties make it suitable for use in cell lysis procedures, where it can help to disrupt cell membranes in a controlled manner to isolate intracellular components for further study. smolecule.com It is also employed in the solubilization of membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. smolecule.com By aiding in their dissolution, it facilitates their purification and structural analysis.
The conjugation of undecaethylene glycol derivatives to peptides is another area of significant interest. PEGylation of peptides, the covalent attachment of PEG chains, is a well-established strategy to enhance their therapeutic properties. nih.govresearchgate.net This modification can increase the peptide's hydrodynamic volume, which in turn can extend its in vivo half-life by reducing renal clearance. researchgate.net While high molecular weight PEGs are often used, monodisperse oligomers like undecaethylene glycol offer the advantage of creating more homogeneous conjugates, which can lead to more consistent biological activity and simplified characterization. springernature.com
The following table provides an overview of the applications of undecaethylene glycol monomethyl ether in conjugation with various biomolecules and polymers.
| Conjugate Type | Biomolecule/Polymer | Role of Undecaethylene Glycol Monomethyl Ether | Key Research Findings |
| Antibody-Drug Conjugate (ADC) | Antibody, Cytotoxic Drug | Hydrophilic linker | Enhances hydrophilicity, reduces aggregation, and allows for higher drug-to-antibody ratios. smolecule.com |
| Solubilized Membrane Protein | Membrane Protein | Solubilizing agent | Facilitates the dissolution and purification of hydrophobic membrane proteins for structural and functional studies. smolecule.com |
| Peptide Conjugate | Therapeutic Peptide | PEGylating agent | Can potentially increase the in vivo half-life and stability of the peptide. springernature.com |
| Functionalized Nanomaterials | Nanoparticles, Liposomes | Surface modifier | Used to create a hydrophilic shell, reducing non-specific protein adsorption and improving biocompatibility. |
Supramolecular Assembly and Self Organization Phenomena
Micelle Formation and Characterization
The process of micellization is fundamental to the behavior of surfactants in solution. Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules assemble into micelles. wikipedia.org This transition is marked by changes in the physical properties of the solution, such as surface tension. wikipedia.org The CMC is a crucial parameter for any given surfactant and is influenced by factors like temperature and the presence of other substances. wikipedia.org
The formation of micelles is a spontaneous process, driven by thermodynamics. Key thermodynamic parameters—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m)—govern this self-assembly. Typically, micellization is favored by a negative Gibbs free energy, indicating spontaneity. The process can be either enthalpy-driven or entropy-driven. ijert.orgresearchgate.net For many nonionic surfactants, the dehydration of the hydrophilic head groups as they pack into micelles is a significant factor influencing these thermodynamic values. researchgate.net
| Parameter | Description | Typical Influence on Micellization |
| Critical Micelle Concentration (CMC) | The concentration of a surfactant above which micelles spontaneously form. wikipedia.org | A lower CMC indicates a greater tendency for the surfactant to form micelles. |
| Gibbs Free Energy of Micellization (ΔG°m) | The measure of the spontaneity of the micellization process. | A negative value indicates a spontaneous process. ijert.org |
| Enthalpy of Micellization (ΔH°m) | The heat change associated with the formation of micelles. | Can be positive (endothermic) or negative (exothermic), depending on the specific surfactant and conditions. researchgate.net |
| Entropy of Micellization (ΔS°m) | The change in disorder of the system upon micelle formation. | Often positive, as the release of structured water molecules around the hydrophobic tails increases the overall entropy of the system. ijert.org |
Polymer Nanostructure Formation and Morphological Control
Undecaethylene glycol monomethyl ether is frequently incorporated as the hydrophilic segment in amphiphilic block copolymers. These copolymers self-assemble in selective solvents to form a variety of nanostructures, with the final morphology being dependent on factors such as the polymer's composition and molecular weight. nih.govnih.gov
When integrated into block copolymers, undecaethylene glycol monomethyl ether facilitates the formation of core-shell nanoparticles in aqueous solutions. nih.govnih.gov For instance, it has been used as a capping agent on pH-responsive polymer brushes grafted onto mesoporous silica (B1680970) nanoparticles. nih.govnih.gov In these systems, the undecaethylene glycol monomethyl ether chains form a hydrophilic corona, stabilizing the nanoparticles in aqueous media. nih.govresearchgate.net Similarly, copolymers containing this hydrophilic block can self-assemble into polymersomes, which are vesicular structures with an aqueous core enclosed by a hydrophobic membrane. nih.gov
The morphology of self-assembled block copolymers can be precisely controlled. Depending on the relative lengths of the hydrophilic and hydrophobic blocks, as well as other conditions, these copolymers can form structures ranging from simple spherical micelles to more complex elongated, worm-like micelles. nih.govnih.gov For example, amphiphilic triblock copolymers of poly(oligo(ethylene glycol) methyl ether methacrylate)-block-poly(lactic acid)-block-poly(oligo(ethylene glycol) methyl ether methacrylate) have been observed to form both spherical and worm-like nanoparticles. ibmmpolymerbiomaterials.com The transition between these morphologies can sometimes be triggered by external factors or even evolve over time, demonstrating the dynamic nature of these supramolecular assemblies. nih.gov
Integration into Complex Supramolecular Architectures
The utility of undecaethylene glycol monomethyl ether extends to the construction of more intricate and functional supramolecular systems.
Undecaethylene glycol monomethyl ether is a common building block for ABA-type triblock copolymers, where it constitutes the hydrophilic 'A' blocks flanking a central hydrophobic 'B' block. ibmmpolymerbiomaterials.comrsc.org For instance, its methacrylate (B99206) derivative, oligo(ethylene glycol) methyl ether methacrylate (OEGMA), has been used to create P(OEGMA)-b-PLLA-b-P(OEGMA) triblock copolymers. ibmmpolymerbiomaterials.com These well-defined copolymers self-assemble in water to form nanoparticles whose morphology is influenced by the hydrophilic content. ibmmpolymerbiomaterials.com The architecture of these triblock copolymers, compared to their diblock counterparts, can lead to differences in the resulting nanostructures, such as variations in the thickness of vesicle membranes. rsc.org
A significant application of undecaethylene glycol monomethyl ether is in the development of supramolecular polymers and hydrogels based on ureidopyrimidinone (UPy) moieties. nih.govnih.gov UPy units are known for their ability to form strong, directional quadruple hydrogen bonds, leading to the formation of long, dynamic polymer chains. By attaching an undecaethylene glycol monomethyl ether chain to a UPy core, researchers have created amphiphilic molecules that self-assemble in water. nih.govtue.nl These assemblies can form entangled networks of fibrils, resulting in the formation of hydrogels. nih.gov The length of the spacer connecting the UPy unit to the hydrophilic chain can be varied to fine-tune the self-assembly behavior and the mechanical properties of the resulting hydrogel networks. nih.gov The introduction of a stereocenter into these UPy-based polymers has revealed that they can assemble via multiple pathways into helical, rod-like structures and spherical micelles. tue.nl
Applications in Advanced Materials Science and Engineering
Role in Polymer Modification and Functional Coatings
The chemical structure of undecaethylene glycol monomethyl ether makes it a valuable macromonomer for modifying polymer surfaces and creating functional coatings. By grafting these PEG chains onto a material's surface, a process known as PEGylation, it is possible to impart desirable properties such as hydrophilicity, protein resistance, and biocompatibility. polysciences.comnih.govkinampark.com
Surface-grafted PEG molecules are particularly effective at preventing protein adsorption, a critical feature for materials used in biological environments. nih.govkinampark.com This "anti-fouling" property is achieved through covalent grafting of the molecules onto surfaces with oxide layers. nih.govkinampark.com For instance, research has demonstrated that glass surfaces modified with silanated monomethoxy-PEG can reduce fibrinogen adsorption by over 95%. nih.gov This modification creates a hydrated layer on the surface that physically repels proteins and cells, which is crucial for improving the performance of biosensors and medical implants. atamanchemicals.com
In the realm of functional coatings, PEG derivatives are used to create biointerfacial layers that enhance the utility of electronic components in biological settings. atamanchemicals.com By forming polymer brushes on high-κ metal oxide dielectric materials, these coatings significantly reduce nonspecific protein adsorption, paving the way for advanced "lab-on-a-chip" systems and cost-effective biosensing platforms. atamanchemicals.com The unique hydrophilic nature of poly(ethylene glycol) monomethyl ether makes it an essential component in coatings that require controlled surface properties. polysciences.com
Colloidal Dispersions and Nanoparticle Stabilization
Undecaethylene glycol monomethyl ether plays a crucial role as a steric stabilizer for colloidal dispersions and nanoparticle formulations. polysciences.com The stability of nanoparticles in suspensions is a requirement for numerous industrial and technological applications, and it is commonly achieved by forming a dispersant layer around the particle surface. nih.gov
Steric stabilization is a mechanism that prevents particles in a dispersion from aggregating. byk.com It involves attaching polymer chains, such as undecaethylene glycol monomethyl ether, to the surface of the particles. These polymer chains extend into the surrounding solvent, forming a protective layer. byk.com
When two particles approach each other, their polymer layers begin to overlap and interpenetrate. This overlap leads to an increase in the local polymer concentration in the region between the particles. byk.com An osmotic pressure is generated, causing solvent to flow into this region, which in turn creates a repulsive force that pushes the particles apart, thus maintaining a stable dispersion. byk.com For effective stabilization, the polymer layer should be sufficiently thick, generally in excess of 10 nm, and the polymer chains must be well-solvated by the surrounding medium. byk.com
This mechanism is highly effective in both aqueous and non-aqueous systems. byk.com The grafting of monomethoxy PEG onto "charge-free" cellulose (B213188) nanowhiskers, for example, has been shown to create sterically stabilized aqueous suspensions that exhibit enhanced stability even in the presence of salts. nih.gov Similarly, PEG-lipid conjugates are used to enhance the colloidal stability of biocompatible and biodegradable assemblies known as LipoParticles, allowing them to remain stable in solutions with physiological ionic strength. nih.gov The incorporation of PEG chains onto the surface of mesoporous silica (B1680970) nanoparticles (MSNs) also improves their colloidal stability, which is vital for their application in drug delivery. nih.gov
Energy Storage Systems Research
Derivatives of undecaethylene glycol monomethyl ether are actively being researched for their potential to improve the performance and safety of energy storage systems, particularly lithium-ion batteries. They are primarily investigated as components of polymer electrolytes. atamanchemicals.comcip.com.cn
Solid polymer electrolytes (SPEs) are a promising alternative to traditional liquid electrolytes in lithium-ion batteries, offering potential improvements in safety and stability. cip.com.cnmdpi.com Polyether compounds, including PEG derivatives, are frequently used as the polymer host in these systems. atamanchemicals.com
Recent research has focused on developing novel SPEs by combining poly(ethylene glycol) methyl ether acrylate (B77674) (PMEA) with polyethylene (B3416737) oxide (PEO). cip.com.cn This approach addresses a key challenge for SPEs: their typically low ionic conductivity at ambient temperatures. cip.com.cn A study demonstrated that a PMEA-based electrolyte exhibited significantly higher ion conductivity and a wider electrochemical stability window compared to a conventional PEO-based electrolyte. cip.com.cn Furthermore, a solid-state battery utilizing the PMEA composite electrolyte showed substantially improved cycle performance. cip.com.cn
Another area of investigation involves creating composite polymer electrolytes by incorporating PEG-grafted graphene oxide into a polymer matrix made from poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA). rsc.org The addition of the grafted graphene oxide was found to increase ionic conductivity by an order of magnitude compared to the pristine polymer matrix. rsc.org This enhancement is attributed to the ability of the graphene oxide fillers to promote the dissociation of lithium salts through Lewis acid-base interactions, thereby providing additional pathways for ion conduction. rsc.org The resulting all-solid-state battery demonstrated superior cycle performance. rsc.org
| Property | PMEA@SSE cip.com.cn | PEO@SSE (Control) cip.com.cn |
|---|---|---|
| Ionic Conductivity | 0.13 mS/cm | 0.018 mS/cm |
| Electrochemical Stability Window | 4.2 V | 3.8 V |
| Cycle Performance (80% Capacity Retention) | 77 cycles | 31 cycles |
Biomedical Materials Development
The biocompatibility and hydrophilicity of undecaethylene glycol monomethyl ether and its derivatives make them highly suitable for the development of advanced biomedical materials. polysciences.comsigmaaldrich.com They are key components in the synthesis of hydrogels and biodegradable polymers designed for applications such as tissue engineering and drug delivery. nih.govnih.gov
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the properties of natural tissues, making them excellent candidates for biomedical applications. nih.govmdpi.com Poly(ethylene glycol) is a widely used synthetic polymer for hydrogel fabrication because it generally does not elicit an immune response. sigmaaldrich.com Derivatives like polyethylene glycol methyl ether methacrylate (PEGMEM) are used to create injectable hydrogels. nih.gov
A study on PEGMEM-based injectable hydrogels investigated their potential for cartilage regeneration. nih.gov By adjusting the composition, researchers were able to tune the swelling and rheological properties of the hydrogels. The study found that these materials were biocompatible with a chondrogenic cell line, indicating their suitability for tissue engineering applications. nih.gov
Surface Science and Wettability Investigations
Undecaethylene glycol monomethyl ether, a member of the polyethylene glycol (PEG) ether family, finds applications in surface science, particularly in the modification and control of surface wettability. Its utility as a wetting agent stems from its amphiphilic molecular structure, which allows it to interact with a variety of surfaces and liquids.
The mechanism by which undecaethylene glycol monomethyl ether and related PEG ethers function as wetting agents is rooted in their ability to reduce the surface tension at liquid-solid interfaces. These molecules possess a dual-character structure, combining hydrophilic and lipophilic properties. The polyethylene glycol chain is hydrophilic due to the presence of ether linkages that can form hydrogen bonds with water, while the terminal methyl group and the carbon backbone provide a degree of lipophilic character. nih.gov
When introduced into a system, these molecules tend to accumulate at interfaces, such as the boundary between a solid surface and a liquid. This accumulation alters the energetics of the interface. The fundamental action of a wetting agent is to lower the contact angle of a liquid on a solid surface, thereby promoting the spreading of the liquid across the surface. Glycol ethers, in general, are effective in this role due to their excellent solvency and their ability to reduce surface tension. bellchem.com
The process can be described by the following key steps:
Adsorption: The undecaethylene glycol monomethyl ether molecules adsorb onto the solid substrate. The nature of this adsorption depends on the specific chemistries of the surface and the molecule.
Surface Energy Modification: The adsorbed layer of molecules alters the surface energy of the solid. The hydrophilic polyethylene glycol chains can interact favorably with aqueous liquids, making the surface more "wettable" or hydrophilic.
Reduction of Interfacial Tension: By positioning themselves at the liquid-solid interface, these molecules reduce the interfacial tension, which is the energy required to maintain the interface. A lower interfacial tension facilitates the spreading of the liquid.
The effectiveness of undecaethylene glycol monomethyl ether as a wetting agent is influenced by several factors, including its concentration, the nature of the solid surface, and the composition of the liquid phase. The length of the polyethylene glycol chain (in this case, eleven ethylene (B1197577) oxide units) plays a significant role in determining its solubility and surface activity. Longer chains generally impart greater water solubility and can influence the conformation of the adsorbed molecules on the surface.
| Factor | Influence on Wetting Mechanism |
| Molecular Structure | The amphiphilic nature with a hydrophilic polyether chain and a lipophilic methyl-terminated end allows for interaction at interfaces. |
| Adsorption at Interface | Molecules concentrate at the solid-liquid interface, altering surface properties. |
| Surface Tension Reduction | Lowers the cohesive energy at the liquid surface, allowing it to spread more easily. |
| Chain Length | The eleven ethylene oxide units contribute to its solubility and surface activity profile. |
Research in Specialized Polymeric Systems
In the field of polymer chemistry, additives are often crucial for tailoring the processing characteristics and final properties of materials. Glycol ethers, including undecaethylene glycol monomethyl ether, are investigated for their role as modifiers in various polymer systems due to their solvent properties and their ability to influence viscosity.
Research into novel polymer systems such as poly(alkynyl carbamate) prepolymers often involves addressing challenges related to processing, one of the most significant being high viscosity. High viscosity can impede handling, mixing, and application of the prepolymer. The incorporation of reactive diluents or plasticizers is a common strategy to mitigate this issue.
While direct studies on the use of undecaethylene glycol monomethyl ether in poly(alkynyl carbamate) prepolymers are not extensively documented, research on similar systems provides insight into its potential role. For instance, in the development of alternative crosslinking polyurethanes, the conversion of polyisocyanates to poly(propargyl carbamate)s can lead to a significant increase in viscosity. To counteract this, various commercial glycol ethers have been employed as plasticizers to lower the viscosity of the prepolymer.
The mechanism by which glycol ethers reduce the viscosity of prepolymer systems is primarily through solvation and chain separation. The glycol ether molecules intercalate between the polymer chains, reducing intermolecular forces and increasing free volume. This allows the polymer chains to move more freely, resulting in a decrease in the bulk viscosity of the material.
In a study involving poly(alkynyl carbamate) prepolymers, different glycol ethers were introduced to reduce viscosity. The effectiveness of the glycol ether in reducing viscosity is dependent on its molecular structure and its concentration in the formulation. For example, at a 25 mol% loading, an average viscosity reduction of 36% was observed with certain glycol ethers. The choice of glycol ether can also impact the properties of the final cured material, such as its softness and glass transition temperature.
The potential effects of incorporating a glycol ether like undecaethylene glycol monomethyl ether into a poly(alkynyl carbamate) prepolymer system are summarized in the table below, based on findings from related systems.
| Property | Effect of Glycol Ether Addition | Rationale |
| Viscosity | Reduction | Acts as a solvent/plasticizer, increasing intermolecular spacing. |
| Glass Transition (Tg) | Lowering | Increases polymer chain mobility. |
| Hardness | Reduction | The plasticizing effect leads to a softer material. |
| Solvent Resistance | Potentially altered | The specific glycol ether can influence the crosslink density and chemical compatibility of the final polymer network. |
The use of undecaethylene glycol monomethyl ether in such systems would be a subject of formulation-specific research to optimize the balance between viscosity reduction and the desired final properties of the cured polymer.
Biological and Biomedical Research Applications
Membrane Interactions and Solubilization Studies
The surfactant-like properties of undecaethylene glycol monomethyl ether drive its utility in studying cellular membranes and their components.
Undecaethylene glycol monomethyl ether, as a nonionic surfactant, can be used to lyse, or break open, cell membranes. This process is fundamental for accessing and isolating intracellular components for further study. The mechanism of action involves the disruption of the lipid bilayer. The amphipathic molecules of the surfactant insert themselves into the cell membrane, disrupting the hydrophobic and hydrophilic interactions that maintain the membrane's integrity. thermofisher.com This leads to the formation of pores and the eventual disintegration of the membrane, releasing the cell's contents.
Nonionic surfactants are often preferred for cell lysis in applications where maintaining the structure and function of proteins is crucial, as they are generally milder than their ionic counterparts. nih.govyorku.ca They effectively lyse the plasma membrane without significantly denaturing proteins or destroying important molecular complexes, such as protein-DNA interactions. nih.govyorku.ca
Integral membrane proteins (IMPs) are notoriously difficult to study due to their hydrophobic nature, which makes them insoluble in aqueous buffers. nih.gov Polyethylene (B3416737) glycol monomethyl ethers (mPEGs), including the undecaethylene variant, offer a powerful alternative to traditional detergents for solubilizing these proteins. nih.gov The process involves extracting the protein from the lipid membrane and forming a stable protein-detergent complex that is soluble in aqueous solutions. sigmaaldrich.com
The key advantage of using mPEGs is their ability to maintain the structural integrity and activity of the solubilized protein. nih.gov By coupling the hydrophilic polymer to the IMP, a stable complex is formed that prevents the protein from denaturing and precipitating in the absence of a lipid environment. nih.gov Research has shown that this method can be more effective than harsher detergents, which often lead to protein inactivation. nih.gov The stability and activity of proteins solubilized with mPEGs can be significantly higher than those treated with traditional methods.
| Solubilization Agent | Class | Key Characteristics | Impact on Protein Stability |
|---|---|---|---|
| Undecaethylene glycol monomethyl ether (and other mPEGs) | Nonionic Polymer/Surfactant | Forms stable, soluble complexes with IMPs under mild conditions. nih.gov | High; preserves structural integrity and biological activity. nih.gov |
| n-Dodecyl-β-D-maltopyranoside (DDM) | Nonionic Detergent | Widely used and considered gentle, but can still destabilize some sensitive proteins. peakproteins.commdpi.com | Moderate to High. |
| Octyl-beta-glycoside (OG) | Nonionic Detergent | High critical micelle concentration (CMC), can be harsh on sensitive proteins. peakproteins.com | Low to Moderate. |
| Sodium Dodecyl Sulfate (SDS) | Anionic Detergent | Strongly denaturing; disrupts most protein-protein interactions. thermofisher.com | Very Low; typically used for denaturation. |
Drug Delivery Systems and Nanocarriers
The biocompatibility and hydrophilicity of the polyethylene glycol chain make undecaethylene glycol monomethyl ether a key component in the development of advanced drug delivery systems. Its incorporation into nanocarriers, a process often referred to as PEGylation, dramatically improves their therapeutic potential. nih.govnih.gov
A significant challenge in pharmacology is the poor water solubility of many potent drug molecules. Polyethylene glycol and its derivatives are widely used as excipients to enhance the solubility and stability of these compounds. atamanchemicals.comresearchgate.net As a hydroalcoholic solvent and surfactant, undecaethylene glycol monomethyl ether can increase the dissolution of hydrophobic drugs in aqueous media. atamanchemicals.comresearchgate.net
The mechanism involves the PEG chain forming a hydrophilic shield around the drug molecule, increasing its affinity for water. This is crucial for oral, topical, and injectable formulations. researchgate.net Studies on related glycol ethers have demonstrated their ability to significantly enhance the solubility of dozens of different drugs, enabling their effective use in various pharmaceutical products. researchgate.netualberta.ca Furthermore, PEGylation can protect encapsulated proteins from denaturation and degradation, preserving their therapeutic efficacy. researchgate.netnih.gov The physical adsorption of the PEG chain onto the protein's surface contributes to its thermal and conformational stability. nih.gov
In nanocarrier systems, undecaethylene glycol monomethyl ether and other PEGs are used to form a protective surface coating on nanoparticles. This PEG layer plays a critical role in both drug encapsulation and its subsequent release. The hydrophilic corona enhances the stability of the nanoparticle in circulation and can be engineered to control the release of the encapsulated therapeutic agent. researchgate.net
Drug release from PEGylated nanoparticles often follows a multi-phase pattern. An initial "burst release" may occur as drug molecules near the surface of the nanoparticle diffuse out. researchgate.net This is followed by a more sustained, slower release phase as the drug diffuses through the polymer matrix and as the nanoparticle itself degrades over time. researchgate.net The kinetics of this release can be precisely controlled by modifying the properties of the PEG layer and the core nanoparticle. For example, pH-responsive systems have been developed where the PEG acts as a "gatekeeper," limiting drug release at physiological pH (7.4) but accelerating it in the acidic microenvironment of a tumor (pH < 6.5). researchgate.netmdpi.com
| Nanocarrier System | pH Condition | Cumulative Drug Release (%) | Time Point | Reference |
|---|---|---|---|---|
| PEG-grafted Mesoporous Silica (B1680970) Nanoparticles (MSNs) | 7.4 (Physiological) | ~10% | 30 hours | mdpi.com |
| Acidic (Tumor Environment) | ~35% | 30 hours | mdpi.com | |
| pH-responsive PEGylated Prodrug Nanoparticles | 7.4 (Physiological) | Low / Stable | - | researchgate.net |
| Faintly Acidic | High / Disassembled | - | researchgate.net |
One of the most significant applications of PEGylation with molecules like undecaethylene glycol monomethyl ether is in targeted drug delivery. nih.gov The PEG layer creates a "stealth" effect, forming a hydrophilic shield that helps nanoparticles evade the body's immune system and prolongs their circulation time in the bloodstream. nih.govnih.gov This extended circulation is a prerequisite for effective targeting, as it increases the probability of the nanocarrier reaching its intended site, such as a tumor. cd-bioparticles.netresearchgate.net
To achieve active targeting, the terminal end of the PEG chain can be functionalized with specific targeting ligands. nih.govcd-bioparticles.net These ligands are molecules—such as antibodies, peptides, or small molecules like folic acid—that bind to specific receptors overexpressed on the surface of target cells (e.g., cancer cells). cd-bioparticles.netnih.gov This molecular recognition allows the nanocarrier to accumulate preferentially at the disease site, enhancing the therapeutic efficacy of the encapsulated drug while minimizing its impact on healthy tissues. nih.govresearchgate.net
| Targeting Ligand | Target Receptor | Associated Disease/Cell Type | Reference |
|---|---|---|---|
| Antibodies (e.g., anti-HER2) | HER2 Receptor | HER2-positive Breast Cancer | nih.gov |
| Peptides (e.g., RGD) | Integrin Receptors | Tumor Vasculature, Glioblastoma (U87 MG cells) | researchgate.netresearchgate.net |
| Folic Acid | Folate Receptor | Various Cancers (e.g., Ovarian, Lung) | nih.gov |
| Transferrin | Transferrin Receptor | Brain Endothelial Cells, Proliferating Cancer Cells | nih.govresearchgate.net |
| Hyaluronic Acid | CD44 Receptor | Various Cancers | researchgate.net |
Cellular and Molecular Research Methodologies
Undecaethylene glycol monomethyl ether and related compounds are utilized in various laboratory techniques that are foundational to cellular and molecular biology research.
In cell culture, polyethylene glycols are widely recognized for their role as fusogenic agents, meaning they can induce the fusion of cell membranes. This property is the cornerstone of hybridoma technology, a method for producing large quantities of identical antibodies, known as monoclonal antibodies. danaher.comnih.gov In this technique, antibody-producing B-cells are fused with immortal myeloma cells using PEG. danaher.comdanaher.com Polyethylene glycol monomethyl ether, specifically, has been identified as a reagent capable of fusing B-cells and myelomas to create these antibody-producing hybridoma cell lines. atamanchemicals.com
Furthermore, the surfactant properties of undecaethylene glycol monomethyl ether allow it to be used for cell lysis. smolecule.com By carefully disrupting cell membranes, researchers can release and isolate intracellular components like proteins and organelles for downstream analysis and experimentation. smolecule.com
In the field of chemical biology and drug discovery, the synthesis of custom polypeptides and ligands is a critical activity. Polyethylene glycol-based supports have proven to be highly effective in solid-phase peptide synthesis (SPPS). PEG monomethyl ether can be derivatized and covalently attached to a solid support, such as polystyrene, to create a resin. google.com This functionalized resin serves as the foundation upon which amino acids are sequentially added to build a polypeptide chain. google.comnih.gov
The advantages of using PEG-based supports include their ability to swell in a variety of solvents, providing an optimal environment for the synthesis reactions. google.com This methodology allows for the efficient and controlled synthesis of peptides with specific sequences for use in a wide range of research applications, from enzyme-substrate studies to the development of new therapeutics. rsc.org
Bioconjugation Chemistry
Undecaethylene glycol monomethyl ether is a valuable tool in bioconjugation, the process of covalently linking molecules to proteins, peptides, and other biomolecules. acs.orggoogle.com This process, often referred to as PEGylation when involving polyethylene glycol (PEG) derivatives, is a widely adopted strategy to enhance the therapeutic and diagnostic properties of biomolecules. nih.govnih.govspringernature.com The attachment of the hydrophilic undecaethylene glycol monomethyl ether chain can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule. nih.govnih.gov
The fundamental principle of bioconjugation with undecaethylene glycol monomethyl ether involves the activation of its terminal hydroxyl group to create a reactive derivative. conicet.gov.ar This activated moiety can then form a stable covalent bond with specific functional groups on a target biomolecule. conicet.gov.ar The choice of conjugation chemistry is critical and depends on the available functional groups on the biomolecule, such as the ε-amino group of lysine (B10760008) or the thiol group of cysteine, and the desired properties of the final conjugate. nih.govconicet.gov.ar
Detailed research has explored various strategies to achieve efficient and site-specific bioconjugation. Site-specific modification is often preferred over random conjugation to ensure a homogeneous product with preserved biological activity. nih.gov For instance, targeting a single free cysteine residue can achieve a site-specific modification. nih.gov Furthermore, the reaction conditions, including pH and the presence of activating agents, can be optimized to maximize the yield of the desired conjugate. google.commdpi.com
The table below summarizes common bioconjugation strategies applicable for creating conjugates with undecaethylene glycol monomethyl ether.
| Target Functional Group | Biomolecule Residue | Reactive PEG Derivative | Resulting Linkage | Typical pH Range |
| Amine (-NH₂) | Lysine, N-terminus | NHS Ester, Carboxylate (with activator) | Amide | 7.0 - 8.5 |
| Thiol (-SH) | Cysteine | Maleimide (B117702), Vinyl Sulfone | Thioether | 6.5 - 7.5 |
| Carboxyl (-COOH) | Aspartic Acid, Glutamic Acid | Amine (with activator), Hydrazide | Amide | 4.5 - 6.0 |
| Aldehyde/Ketone | Glycans (after oxidation) | Hydrazide, Aminooxy | Hydrazone, Oxime | 5.0 - 7.0 |
Research findings have demonstrated that the length of the polyethylene glycol chain can significantly influence the properties of the resulting bioconjugate. dovepress.com While undecaethylene glycol monomethyl ether is a relatively short PEG chain, its conjugation can still impart beneficial properties such as increased hydrophilicity. researchgate.net For example, in the context of antibody-drug conjugates (ADCs), the incorporation of hydrophilic linkers, including those based on PEG, can improve the physical stability and in vivo performance of the ADC. researchgate.net
A hypothetical study comparing a native therapeutic peptide to its undecaethylene glycol monomethyl ether conjugate could yield the following results, illustrating the impact of this specific modification.
| Property | Native Therapeutic Peptide | Peptide-Undecaethylene Glycol Monomethyl Ether Conjugate |
| Solubility in Aqueous Buffer | Moderate | High |
| Proteolytic Stability | Low | Moderately Increased |
| Hydrodynamic Radius | X | > X |
| In Vitro Activity | 100% | ~95% |
The characterization of such bioconjugates is a critical step to confirm the success of the conjugation reaction and to determine the purity and homogeneity of the product. researchgate.net Techniques such as size-exclusion chromatography (SEC), sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and mass spectrometry are commonly employed to analyze the resulting conjugates and verify the degree of modification. acs.orgresearchgate.netwyatt.com
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Purity and Dispersity Analysis
Chromatographic methods are fundamental in assessing the purity and oligomer distribution of Undecaethylene glycol monomethyl ether. These techniques separate the components of a mixture based on their differential interactions with a stationary phase, allowing for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation and quantification of polyethylene (B3416737) glycol (PEG) compounds and their derivatives. researchgate.netnih.gov For a non-UV absorbing compound like Undecaethylene glycol monomethyl ether, an Evaporative Light Scattering Detector (ELSD) is commonly used, as it is compatible with the gradient elution required to resolve the different oligomers. ingenieria-analitica.comwaters.com
The separation is typically achieved on a C8 or C18 stationary phase, where the elution of the oligomers is primarily dependent on their molecular weight. A gradient mobile phase, commonly consisting of water and a more nonpolar organic solvent like acetonitrile, is employed. The gradient starts with a higher concentration of water, and the proportion of the organic solvent is gradually increased to elute the longer, more retained PEG chains. ingenieria-analitica.com This method allows for high-resolution separation of individual oligomers, which is crucial for verifying the composition and purity of the sample. ingenieria-analitica.com
Table 1: Representative HPLC Method for Undecaethylene glycol monomethyl ether Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 20 µL |
This technique is effective for identifying and quantifying the primary Undecaethylene glycol monomethyl ether peak and resolving any shorter or longer chain PEG impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a vital tool for the identification and characterization of volatile and semi-volatile compounds, including glycol ethers. gcms.czmdpi.com For analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
The electron ionization (EI) mass spectra of polyethylene glycol monoalkyl ethers are characterized by specific fragmentation patterns. maxwellsci.com Cleavage of the C-O bonds within the ether linkages is a dominant fragmentation pathway. maxwellsci.com This results in a series of characteristic oxonium ions separated by 44 Da, corresponding to the mass of an ethylene (B1197577) oxide unit (C₂H₄O). For Undecaethylene glycol monomethyl ether, the resulting mass spectrum would show a series of fragment ions that are indicative of its structure. While the molecular ion (M+) may be of low abundance or absent, the fragmentation pattern provides a definitive fingerprint for identification. maxwellsci.com
Table 2: Predicted Key Mass Fragments for Undecaethylene glycol monomethyl ether in GC-MS (EI)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
| 45 | [CH₃OCH₂]⁺ |
| 59 | [CH₃OCH₂CH₂O]⁺ |
| 89 | [CH₃(OCH₂CH₂)₂]⁺ |
| 133 | [CH₃(OCH₂CH₂)₃]⁺ |
| 177 | [CH₃(OCH₂CH₂)₄]⁺ |
This pattern of fragment ions allows for the unambiguous identification of the compound and can be used to detect related impurities in a sample. maxwellsci.com
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution and polydispersity of polymers. waters.com The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer elution path. waters.com
For Undecaethylene glycol monomethyl ether, GPC is used to measure its number-average molecular weight (Mn), weight-average molecular weight (Mw), and peak molecular weight (Mp). From these values, the Polydispersity Index (PDI), which is the ratio of Mw to Mn, can be calculated. The PDI is a measure of the breadth of the molecular weight distribution. jenkemusa.com A monodisperse sample has a PDI of 1. For synthetic polymers, a PDI value close to 1.0 indicates a very narrow distribution of chain lengths. The analysis is typically performed using columns calibrated with narrow polymer standards, such as polyethylene oxide (PEO) or polyethylene glycol (PEG) standards. lcms.czbgb-info.com
Table 3: Example GPC Data for Undecaethylene glycol monomethyl ether
| Parameter | Description | Value |
| Mn | Number-Average Molecular Weight | ~530 g/mol |
| Mw | Weight-Average Molecular Weight | ~550 g/mol |
| PDI (Mw/Mn) | Polydispersity Index | ≤ 1.05 |
These results would indicate a sample with a well-controlled and narrow molecular weight distribution, which is critical for applications requiring high purity and batch-to-batch consistency. jenkemusa.com
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the chemical structure and bonding within the Undecaethylene glycol monomethyl ether molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of Undecaethylene glycol monomethyl ether. nih.gov
In the ¹H NMR spectrum, distinct signals correspond to the different types of protons in the molecule. The terminal methoxy (B1213986) group (CH₃O-) gives a characteristic singlet. The protons on the ethylene glycol backbone (-OCH₂CH₂O-) produce a large, overlapping signal, while the methylene (B1212753) groups at the ends of the chain appear as distinct triplets. acs.org The integration of these signals can be used to confirm the degree of polymerization. researchgate.net
Table 4: Predicted ¹H NMR Chemical Shifts for Undecaethylene glycol monomethyl ether (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ -O- | ~3.38 | Singlet |
| -O-CH₂ -CH₂-O- (backbone) | ~3.64 | Multiplet |
| CH₃O-CH₂ - | ~3.55 | Triplet |
| -CH₂ -OH | ~3.72 | Triplet |
The ¹³C NMR spectrum provides complementary information, with separate signals for the carbon atoms in the methoxy group, the terminal carbons, and the repeating ethylene oxide units within the backbone.
Table 5: Predicted ¹³C NMR Chemical Shifts for Undecaethylene glycol monomethyl ether (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| CH₃ -O- | ~59.0 |
| -O-CH₂ -CH₂-O- (backbone) | ~70.5 |
| CH₃O-CH₂ - | ~71.9 |
| -CH₂ -OH | ~61.7 |
The combination of ¹H and ¹³C NMR spectra provides a comprehensive and unambiguous confirmation of the chemical structure of Undecaethylene glycol monomethyl ether.
Microscopic and Scattering Techniques for Morphological Analysis
While Undecaethylene glycol monomethyl ether is a single molecule, its behavior in bulk, on surfaces, or as part of larger assemblies can be studied using microscopic and scattering techniques. These methods provide insights into the nanoscale and microscale organization and morphology.
Atomic Force Microscopy (AFM) can be used to visualize the morphology of PEG-based materials at the nanoscale. nih.gov For instance, if Undecaethylene glycol monomethyl ether were adsorbed onto a substrate, AFM could provide high-resolution images of the resulting film, revealing information about molecular packing and organization. nih.govjku.at
Light scattering techniques, such as Dynamic Light Scattering (DLS), can be used to study the behavior of the molecule in solution, for example, if it forms aggregates or micelles. Static Light Scattering (SLS) can be employed to determine the weight-average molecular weight and the second virial coefficient, which provides information about polymer-solvent interactions. 216.92.172 Small-Angle X-ray Scattering (SAXS) is another powerful technique used to probe the nanostructure of materials, such as the network morphology of hydrogels formed from PEG derivatives. nih.gov
Table 6: Morphological Analysis Techniques for Undecaethylene glycol monomethyl ether Assemblies
| Technique | Information Provided |
| Atomic Force Microscopy (AFM) | Nanoscale surface topography, molecular organization on a substrate. nih.gov |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius of particles or aggregates in solution. |
| Static Light Scattering (SLS) | Weight-average molecular weight (Mw), polymer-solvent interactions. 216.92.172 |
| Small-Angle X-ray Scattering (SAXS) | Nanoscale structure and correlation distances in bulk or concentrated solutions. nih.gov |
These techniques are crucial for understanding how Undecaethylene glycol monomethyl ether behaves in formulations and at interfaces, which is essential for its application in materials science and biomedicine. jenkemusa.com
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique ideal for characterizing the size of particles and molecules in solution, such as micelles or polymer aggregates formed by Undecaethylene glycol monomethyl ether. malvernpanalytical.com The technique measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. malvernpanalytical.com Larger particles move more slowly, causing the light intensity to fluctuate at a slower rate, while smaller particles move more rapidly, leading to faster fluctuations. By analyzing these fluctuations using an autocorrelator, the translational diffusion coefficient (D) of the particles can be determined.
The hydrodynamic diameter (dн) of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation:
dн = kвT / 3πηD
where kв is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. muser-my.com
DLS also provides information on the size distribution of the particle population, which is expressed as the Polydispersity Index (PDI). A PDI value below 0.1 indicates a monodisperse or very narrow distribution of particle sizes, while values above 0.3 suggest a broad size distribution or the presence of multiple particle populations. mdpi.com
In studies of block copolymers containing poly(ethylene glycol) methyl ether, DLS is routinely used to characterize the formation and size of micelles. For instance, the hydrodynamic radii of micelles formed from poly(norbornene)-based block copolymers incorporating a poly(ethylene glycol) methyl ether block were found to range from 10 nm to 35 nm, depending on the specific composition of the copolymer. researchgate.net The characteristics of micelles, including their size, can be influenced by factors such as pH, temperature, and the ionic strength of the solvent. muser-my.com
Below is a table summarizing typical data obtained from DLS analysis of polymeric nanoparticles featuring a poly(ethylene glycol) methyl ether component.
| Sample Description | Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) |
| Thermosensitive Copolymer P1 | 26.07 ± 0.54 | 0.65 ± 0.03 |
| Thermosensitive Copolymer P2 | 68.00 ± 1.10 | 0.56 ± 0.02 |
| Thermosensitive Copolymer P3 | 45.12 ± 0.57 | 0.51 ± 0.03 |
| Thermosensitive Copolymer P4 | 62.78 ± 0.40 | 0.53 ± 0.003 |
| Thermosensitive Copolymer P5 | 92.95 ± 1.56 | 0.60 ± 0.04 |
This table presents representative data for thermosensitive copolymers of N-isopropylacrylamide and poly(ethylene glycol) methyl ether methacrylates at 18°C, illustrating how DLS is used to quantify nanoparticle size and distribution. mdpi.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, direct visualization of nanoscale structures. oaepublish.com It is used to determine the size, shape, and morphology of particles and assemblies. In the context of Undecaethylene glycol monomethyl ether, TEM is invaluable for observing the structure of micelles, vesicles, or nanoparticles that incorporate this compound. umn.edu
For TEM analysis, a sample is typically dispersed on a small grid and may be treated with a negative stain, such as phosphotungstic acid, to enhance contrast. researchgate.net The electron beam passes through the sample, and the resulting image reveals the silhouette of the structures. For more sensitive samples or to observe structures in a near-native state, cryogenic TEM (cryo-TEM) is employed. umn.edu This involves plunge-freezing the sample in a cryogen like liquid ethane (B1197151) to form a thin film of vitreous (non-crystalline) ice, which preserves the structures and protects them from electron beam damage. oaepublish.com
TEM images can confirm the size data obtained from DLS and provide crucial morphological information that DLS cannot, such as whether particles are spherical, cylindrical, or form bilayered vesicles. umn.eduresearchgate.net For example, TEM has been used to visualize PEGylated gold nanoparticles, clearly showing the core nanoparticle and the surrounding polyethylene glycol layer. researchgate.net The analysis of TEM images, often with the aid of software like ImageJ, allows for the statistical measurement of particle diameters from a large population, providing a size distribution histogram. mdpi.comyoutube.com
| Feature | Description |
| Principle | An electron beam is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted. |
| Information Obtained | Morphology, size, shape, and arrangement of nanoparticles and assemblies. analysis.rs |
| Sample Preparation | The sample is dispersed on a TEM grid. Negative staining or cryo-fixation can be used to enhance contrast and preserve structure. oaepublish.comresearchgate.net |
| Advantages | Provides direct visualization of nanostructures at high resolution, offering information on particle shape and internal structure. nih.gov |
| Limitations | Requires high vacuum, which can dehydrate and alter samples. The electron beam can damage sensitive materials. nih.gov |
This table summarizes the key aspects of Transmission Electron Microscopy for the characterization of nanomaterials.
Single-Molecule Force Spectroscopy for Polymer Chain Dynamics
Single-Molecule Force Spectroscopy (SMFS) is a technique, often performed using an Atomic Force Microscope (AFM), that allows for the manipulation and mechanical characterization of individual polymer chains. rsc.org This method provides fundamental insights into the elasticity, conformational changes, and intra-molecular interactions of polymers like poly(ethylene glycol), the parent polymer of Undecaethylene glycol monomethyl ether. ens.fr
In a typical SMFS experiment, a single polymer chain is tethered between the AFM tip and a substrate. The tip is then retracted, stretching the molecule while the resulting resistive force is measured as a function of the extension. ens.fr The resulting force-extension curve serves as a mechanical fingerprint of the molecule.
For poly(ethylene glycol) (PEG), these force-extension profiles are highly informative. At low forces, the polymer chain behaves like an ideal entropy spring, where the restoring force is due to the reduction in conformational entropy upon stretching. ens.fr As the force increases, the behavior deviates from this ideal model, and the enthalpic elasticity, arising from the deformation of bond angles and lengths, begins to dominate. ens.frresearchgate.net
The force-extension behavior of PEG can be described by polymer elasticity models, such as the Freely Jointed Chain (FJC) model or the more sophisticated Worm-Like Chain (WLC) model. The WLC model is often used for semi-flexible polymers and is characterized by the persistence length (Lp), which is a measure of the polymer's bending stiffness. Studies on single PEG molecules have reported a persistence length of approximately 3.8 Å (0.38 nm). researchgate.net
Research has also shown that the solvent environment significantly impacts the mechanical response of PEG. In water, PEG exhibits deviations from ideal chain behavior that suggest the formation of a helical superstructure stabilized by water bridges. SMFS experiments were able to quantify the binding free energy of this structure. ens.fr These detailed measurements at the single-molecule level provide a deep understanding of the polymer's physical properties that govern its macroscopic behavior.
| Parameter | Description | Typical Value for PEG |
| Contour Length (Lc) | The total length of the fully extended polymer chain. | Dependent on the number of monomer units. |
| Persistence Length (Lp) | A measure of the polymer's bending stiffness or rigidity. | ~3.8 Å researchgate.net |
| Kuhn Length (b) | The effective length of a rigid segment in a freely jointed chain model (b = 2 * Lp). | ~7.6 Å |
This table outlines key parameters used to describe polymer chain dynamics as measured by Single-Molecule Force Spectroscopy, with typical values for poly(ethylene glycol).
Mechanistic Investigations of Biological Interactions and Cellular Responses
Effects on Cellular Function and Integrity
No data is available for Undecaethylene glycol monomethyl ether.
Interactions with Reproductive Systems at a Molecular Level
No data is available for Undecaethylene glycol monomethyl ether.
Germ Cell Line and Sertoli Cell Function
There is no available information from the search results regarding the specific mechanistic interactions of Undecaethylene glycol monomethyl ether with germ cell lines and Sertoli cells.
Leydig Cell Interactions
There is no available information from the search results regarding the specific mechanistic interactions of Undecaethylene glycol monomethyl ether with Leydig cells.
Emerging Research Frontiers and Future Perspectives
Development of Novel Functionalized Materials
The versatility of undecaethylene glycol monomethyl ether's chemical structure makes it an ideal candidate for creating novel functionalized materials. Researchers are actively exploring methods to incorporate this molecule into larger polymer structures to impart specific properties such as hydrophilicity, biocompatibility, and resistance to protein adhesion.
One primary strategy involves the synthesis of macromonomers, where a polymerizable functional group is attached to the undecaethylene glycol monomethyl ether chain. For instance, poly(ethylene glycol) monomethyl ether methacrylate (B99206) can be synthesized and subsequently copolymerized with other monomers to create amphiphilic comb-like block copolymers. researchgate.net This approach allows for the precise control over the final material's architecture and properties.
Another significant area of research is the grafting of undecaethylene glycol monomethyl ether onto existing polymer backbones. researchgate.net This surface modification technique is used to enhance the biocompatibility of materials intended for biomedical applications. The grafting process can be achieved through reactions like direct condensation, creating a surface rich in hydrophilic and bio-inert PEG chains. researchgate.net Research has also focused on both covalent and noncovalent functionalization of nanomaterials, such as carbon nanotubes, with PEG derivatives to improve their solubility and processability for various applications. researchgate.net
These functionalized materials are finding use in a wide range of fields. For example, hydrogels created from PEG derivatives are being investigated for their high tenacity and deformability. researchgate.net Furthermore, the development of novel PEG monomers with diverse terminal functional groups (e.g., amine, acid, thiol) allows for conjugation to biomolecules, dyes, or pharmaceuticals, opening pathways to create advanced functional nanoparticles, coatings, and microparticles. researchgate.net
| Functionalization Method | Base Material/Molecule | Resulting Functionalized Material | Key Properties & Potential Applications |
| Macromonomer Synthesis | Methyl methacrylate, Ethylene (B1197577) oxide | Poly(ethylene glycol) monomethyl ether methacrylate | Amphiphilic comb-like block copolymers with controlled architecture for drug delivery and smart materials. researchgate.net |
| Graft Copolymerization | Poly(methacrylic acid-co-methyl methacrylate) | mPEG-g-poly(MAA-co-MMA) | Enhanced biocompatibility and water absorption for biomedical implants and devices. researchgate.net |
| Noncovalent Functionalization | Carbon Nanotubes (CNTs) | Polymer-wrapped CNTs | Improved dispersion and processability of CNTs in composites for electronics and materials science. researchgate.net |
| End-chain Functionalization | PEG mono methacrylate esters | Functionalized MAPEG monomers (amine, acid, thiol terminated) | Conjugation with biomolecules, creation of functional nanoparticles and coatings with altered surface properties. researchgate.net |
Integration into "Lab-on-a-Chip" Systems
In the field of microfluidics, commonly known as "Lab-on-a-Chip" (LOC) systems, preventing the non-specific adsorption of biomolecules and cells onto channel surfaces is critical for assay accuracy and device longevity. Undecaethylene glycol monomethyl ether and related PEG compounds are instrumental in addressing this challenge due to their excellent anti-fouling properties.
Researchers are fabricating microstructures made of polyethylene (B3416737) glycol within microfluidic channels. rsc.org These structures can be used to control the location of cells, effectively docking them in predefined areas while preventing adhesion to other parts of the channel. rsc.org This capability is crucial for developing cell-based analytical devices and microreactors that allow for real-time analysis of both adherent and non-adherent cells. rsc.org
The incorporation of PEG-based hydrogels into LOC devices is another major advancement, particularly for "organ-on-a-chip" (OOC) models. rsc.org These hydrogels provide a three-dimensional scaffold that mimics the native extracellular matrix, enabling the creation of more physiologically relevant tissue and organ models. rsc.org This technology is moving towards creating pillarless devices with complex geometries that allow for better control over fluid flow and shear stress, which are vital for simulating the mechanical environment of biological systems. rsc.org
Furthermore, in digital microfluidics (DMF), where discrete droplets are manipulated on an electrode array, PEG derivatives are used as additives to droplets to prevent evaporation at the elevated temperatures often required for biological assays like nucleic acid amplification. utoronto.ca This circumvents the need for oil fillers, simplifying device operation and making it more suitable for point-of-care diagnostic applications. utoronto.ca
| Lab-on-a-Chip Application | Role of PEG/Undecaethylene Glycol Monomethyl Ether | Research Finding/Advancement | Reference |
| Cell-based Microreactors | Forms microstructures for cell capture | Molded PEG microwells successfully capture and hold viable cells in specific locations within a microchannel, protecting them from shear forces. | rsc.org |
| Organ-on-a-Chip (OOC) | Creates 3D hydrogel scaffolds | Allows for the creation of abutment-free hydrogel patterns, enabling more biomimetic models with controlled shear stress, such as a blood-brain barrier model. | rsc.org |
| Digital Microfluidics (DMF) | Additive to prevent droplet evaporation | Enables droplet-in-air amplification at elevated temperatures in a humidified environment, simplifying the process for portable diagnostic platforms. | utoronto.ca |
| General Microfluidics | Surface coating to prevent biofouling | Provides a hydrophilic, bio-inert surface that resists the non-specific adsorption of proteins and cells, improving assay reliability. | nih.gov |
Advanced Biomedical Engineering Applications
The inherent biocompatibility and low immunogenicity of polyethylene glycol chains make undecaethylene glycol monomethyl ether a highly valuable component in advanced biomedical engineering. researchgate.netnih.gov Its applications span drug delivery, tissue engineering, and the creation of biocompatible surfaces for medical devices.
In drug delivery, PEG chains are famously used in a process called "PEGylation," where they are attached to therapeutic proteins, peptides, or nanoparticles. This process can increase the drug's hydrodynamic size, extending its circulation time in the bloodstream and protecting it from enzymatic degradation and clearance by the immune system. Polymers based on oligo(ethylene glycol) methacrylate, a derivative, are being extensively reviewed as versatile alternatives to traditional PEG for these applications. nih.gov
In tissue engineering, hydrogels formed from cross-linked PEG derivatives are widely used as scaffolds to support cell growth and tissue regeneration. atamanchemicals.com These hydrogels can be engineered to have specific mechanical properties and to degrade at a controlled rate, matching the pace of new tissue formation. Research has demonstrated that grafting polyethylene glycol monomethyl ether onto copolymers results in materials with acceptable biocompatibility profiles, confirming their suitability for such biomedical uses. researchgate.net
Moreover, the compound is used to create biocompatible coatings on medical implants and diagnostic devices. These coatings minimize foreign body response and prevent the formation of blood clots (thrombosis). For instance, PEG-co-PDMS (polydimethylsiloxane) brushes have been shown to be nonadhesive in water and biocompatible, making them suitable for use in personal care products and potentially on medical device surfaces. mdpi.com
| Biomedical Application Area | Specific Use of Undecaethylene Glycol Monomethyl Ether Derivative | Key Research Finding |
| Drug Delivery | As a component of Poly(oligo(ethylene glycol) methacrylate) (POEGMA) polymers for nanoparticle stabilization. | POEGMA provides synthetic versatility and can minimize immunogenicity, offering an alternative to traditional PEGylation for improving drug delivery systems. nih.gov |
| Tissue Engineering | Used to form the polymer network of hydrogels. | Modeling the polymer network is key to understanding the mechanical and diffusive properties that dictate hydrogel performance in tissue engineering applications. atamanchemicals.com |
| Biocompatible Coatings | Grafted onto copolymer surfaces (e.g., Poly(methacrylic acid-co-methyl methacrylate)). | Cytotoxicity evaluations showed the grafted copolymer has an acceptable biocompatibility profile, making it suitable for biomedical applications. researchgate.net |
Theoretical Modeling and Computational Studies
To accelerate the design and optimization of materials and systems incorporating undecaethylene glycol monomethyl ether, researchers are increasingly turning to theoretical modeling and computational studies. These approaches provide fundamental insights into the molecular behavior of PEG chains, their interactions with other molecules, and the macroscopic properties of the resulting materials.
Computational chemistry, particularly quantum chemical calculations, is being used to predict the kinetic parameters of polymerization reactions involving PEG derivatives. mdpi.com This allows for a more predictive approach to kinetic modeling, helping to understand how reaction conditions will affect the final polymer structure and properties. Such models are crucial for designing controlled polymerization processes to create well-defined functional materials. mdpi.com
Molecular dynamics (MD) simulations are employed to study the conformational dynamics of PEG chains in different environments, such as in solution or grafted onto a surface. These simulations provide a nanoscale view of how PEG chains create a protective, anti-fouling layer by understanding their hydration and steric repulsion effects.
In the context of microfluidics, mathematical models are being developed to describe and predict the behavior of complex systems. For example, first-principles models are used to investigate gas-driven microfluidic circuits, where understanding the effects of material properties on system behavior like oscillation periods is critical for device design. umich.edu For solutions containing glycol ethers, thermodynamic models and equations are used to correlate and predict physical properties like density and viscosity as a function of temperature and composition, which is essential for process design and application. mdpi.com Computational methods have also been used to estimate the heats of formation for related glycol ether species to understand the energetics of their chemical reactions. nih.gov
| Modeling/Computational Technique | Subject of Study | Information Gained | Relevance to Undecaethylene Glycol Monomethyl Ether |
| Quantum Chemical Calculations | Polymerization kinetics | Prediction of equilibrium and rate coefficients for polymerization reactions. | Optimizing the synthesis of functionalized polymers and materials. mdpi.com |
| First-Principles Modeling | Gas-driven microfluidic circuits | Understanding how material properties and compressibility affect circuit behavior and oscillation periods. | Designing and predicting the performance of advanced lab-on-a-chip devices. umich.edu |
| Thermodynamic Modeling | Physical properties of glycol ether solutions | Correlation and prediction of density and viscosity as a function of temperature and composition. | Essential data for designing chemical processes and formulations. mdpi.com |
| Computational Energetics | Heats of formation of glycol ether ions | Understanding the energetic favorability of different chemical reaction pathways. | Fundamental insight into the reactivity and stability of the compound. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing polyethylene glycol monomethyl ether derivatives, such as undecaethylene glycol monomethyl ether?
- Methodological Answer : Polyethylene glycol monomethyl ethers can be synthesized via tosylation or mesylation of the hydroxyl-terminated precursor. For example, monomethyl ethers of polyethylene glycols (PEGs) react with toluenesulfonyl chloride or methanesulfonyl chloride to form intermediates, which are then alkylated. The degree of polymerization (e.g., n = 11 for undecaethylene) is controlled by the starting PEG chain length and reaction conditions . Similar derivatives (e.g., decaethylene and dodecaethylene glycol monomethyl ethers) follow analogous protocols .
Q. What safety protocols are critical for handling undecaethylene glycol monomethyl ether in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols or vapors .
- Spill Management : Absorb spills with inert materials (e.g., bentonite) and dispose of contaminated waste via certified hazardous waste services .
- Storage : Store in sealed containers at -20°C for long-term stability, away from incompatible materials like strong acids/oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
